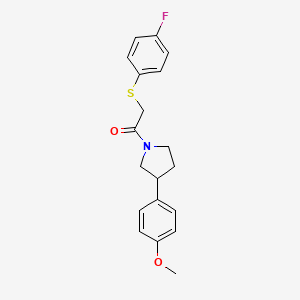![molecular formula C9H13N3O B2487317 N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide CAS No. 161035-21-8](/img/structure/B2487317.png)
N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is an organic compound featuring an imidazole ring, a common moiety in many biologically active molecules and materials. The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is known for its involvement in various chemical reactions, highlighting its significance in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of imidazole-containing compounds can be achieved through various methods. For example, the copper-mediated aerobic oxidative synthesis provides a route for creating imidazo[1,2-a]pyridines, indicating that copper catalysis can be an effective strategy for constructing imidazole rings under mild conditions (Zhou et al., 2016). Another approach involves the use of rhodium-catalyzed denitrogenative rearrangement of triazol-yl alkanols to synthesize enaminones, demonstrating the versatility of transition metal catalysis in forming imidazole-containing structures (Miura et al., 2012).
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated through various spectroscopic and crystallographic techniques. For instance, X-ray crystallography provided insights into the stereochemistry and molecular packing of a specific imidazole derivative, highlighting the importance of weak intermolecular interactions in the crystal structure (Attia et al., 2013).
Chemical Reactions and Properties
Imidazole rings can participate in various chemical reactions, including N-arylation and cycloaddition, to form diverse structures. The synthesis of 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones via condensation reactions exemplifies the reactivity of imidazole-containing compounds, showcasing their potential for generating compounds with significant activities (Hussain et al., 2009).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. While specific data on N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide were not found, the study of similar compounds provides a basis for understanding the physicochemical characteristics of imidazole-containing molecules.
Chemical Properties Analysis
The chemical properties of imidazole derivatives, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and participation in hydrogen bonding, are critical for their biological activity and material applications. The synthesis and characterization of imidazole derivatives, as well as studies on their reactivity, provide valuable information for predicting the behavior of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide in chemical environments.
- Copper-Mediated Aerobic Oxidative Synthesis (Zhou et al., 2016).
- Synthesis and Single Crystal X-Ray Structure (Attia et al., 2013).
- Rhodium-Catalyzed Denitrogenative Rearrangement (Miura et al., 2012).
- Synthesis of 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones (Hussain et al., 2009).
Aplicaciones Científicas De Investigación
Electrophysiological Activity
N-substituted imidazolylbenzamides, similar in structure to N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, have shown promising results in cardiac electrophysiological activity studies. They were found to exhibit potency in in vitro Purkinje fiber assays, comparable to known selective class III agents like sematilide. This indicates the potential of the 1H-imidazol-1-yl moiety as a substitute for producing class III electrophysiological activity in this compound series (Morgan et al., 1990).
Antioxidant and Antimicrobial Activities
Compounds structurally related to N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide were synthesized and tested for their anti-leishmanial, antioxidant, and antifungal activities. Some of these compounds demonstrated significant activities, highlighting the potential of the imidazole moiety in contributing to these biological properties (Hussain et al., 2009).
Anticonvulsant Activity
In the realm of neurological disorders, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, similar to N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, have been explored for their anticonvulsant properties. These compounds were effective against seizures induced by maximal electroshock, with certain derivatives showing significant activity (Aktürk et al., 2002).
Antimycobacterial Activity
In the field of infectious diseases, derivatives of compounds similar to N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide were synthesized and tested against Mycobacterium tuberculosis. While only a few compounds showed modest growth inhibition, the structure-activity relationships acquired from these studies offer valuable insights for future drug development (Sanna et al., 2002).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they could have various molecular and cellular effects .
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-2-9(13)11-4-3-6-12-7-5-10-8-12/h2,5,7-8H,1,3-4,6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQYFPNINMNIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCN1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

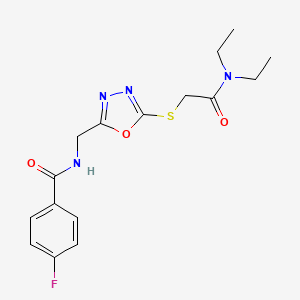
![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)

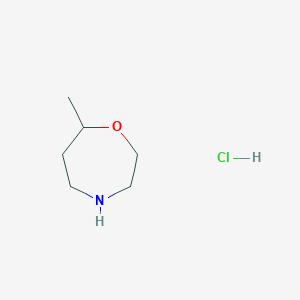
![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)
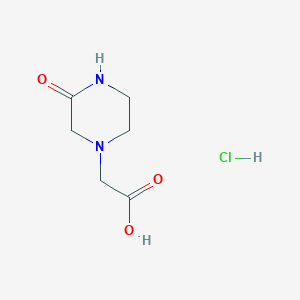
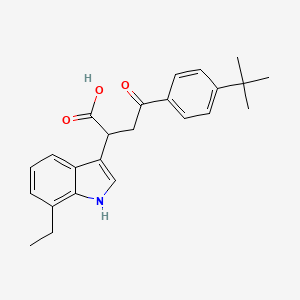
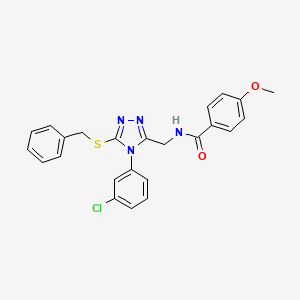
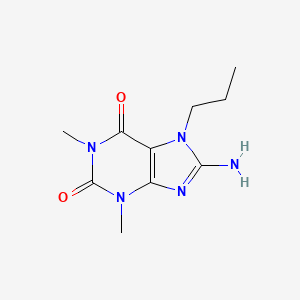
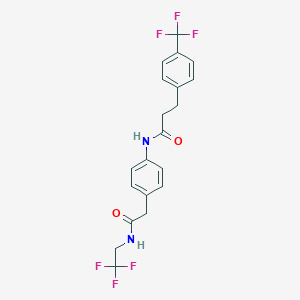
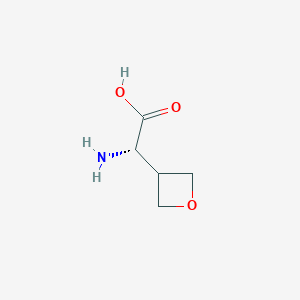
![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)
